Allatostatin 1 Demonstrates ~70-Fold Higher Potency than Allatostatin 3 in Homologous D. punctata JH Inhibition Assay
In the original isolation and characterization study, Allatostatin 1 achieved >40% inhibition of juvenile hormone biosynthesis by corpora allata from virgin female Diploptera punctata at a concentration of 10⁻⁹ M, whereas Allatostatin 3 required a substantially higher concentration of 7 × 10⁻⁷ M to achieve comparable inhibition [1]. This represents an approximate 700-fold difference in the concentration required to elicit the same threshold effect.
| Evidence Dimension | Concentration required to achieve >40% JH synthesis inhibition |
|---|---|
| Target Compound Data | 10⁻⁹ M (1 nM) |
| Comparator Or Baseline | Allatostatin 3: 7 × 10⁻⁷ M (700 nM) |
| Quantified Difference | Approximately 700-fold lower concentration required for Allatostatin 1 to achieve equivalent effect |
| Conditions | In vitro corpora allata bioassay; virgin female Diploptera punctata; JH synthesis measured by radiochemical assay |
Why This Matters
For researchers designing dose-response experiments or screening novel analogs, Allatostatin 1 provides a substantially more sensitive positive control and enables detection of subtle modulatory effects that would be obscured when using less potent family members.
- [1] Woodhead, A. P., Stay, B., Seidel, S. L., Khan, M. A., & Tobe, S. S. (1989). Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis. Proceedings of the National Academy of Sciences, 86(15), 5997-6001. View Source
